O-Acetylpsilocin fumarate (CAS 1217230-42-6), commonly known as psilacetin fumarate, is a synthetic tryptamine and highly stable prodrug of psilocin. In material selection, it is primarily evaluated as a cost-effective, shelf-stable alternative to naturally derived or synthetic psilocybin and psilocin. Formulated specifically as a fumarate salt, this compound addresses the severe oxidative instability inherent to freebase tryptamines, providing a reliable, crystalline solid suitable for rigorous analytical standardization, long-term pharmacological research, and solid-state formulation development .
Procuring generic tryptamine alternatives often compromises experimental reproducibility and formulation integrity. Substituting O-acetylpsilocin fumarate with psilocin (4-HO-DMT) results in rapid oxidative degradation upon exposure to atmospheric oxygen and light, rendering it unviable for long-term storage or multi-phase studies . Attempting to use the hydrochloride (HCl) salt of O-acetylpsilocin introduces severe hygroscopicity, which causes significant batch-to-batch weight variance due to moisture uptake, complicating precise dosing [1]. Furthermore, defaulting to psilocybin as the standard prodrug drastically increases procurement costs due to the complex, low-yield phosphorylation steps required during its synthesis [2]. The fumarate salt is specifically engineered to resolve these handling, stability, and cost bottlenecks.
Tryptamines are notoriously susceptible to oxidation, complicating their use in longitudinal studies. O-Acetylpsilocin fumarate exhibits exceptional stability, remaining chemically intact for months under standard room-temperature storage conditions. In stark contrast, unprotected psilocin (4-HO-DMT) undergoes rapid oxidative degradation, turning blue/black and losing potency within hours to days when exposed to air or in aqueous solution .
| Evidence Dimension | Oxidative degradation timeline |
| Target Compound Data | Stable for >6 months at room temperature (crystalline solid) |
| Comparator Or Baseline | Psilocin (4-HO-DMT): Rapid degradation (hours to days in air/solution) |
| Quantified Difference | Orders of magnitude increase in shelf life |
| Conditions | Standard atmospheric exposure at room temperature |
Eliminates the need for ultra-cold storage and ensures API consistency across multi-month experimental timelines.
For precise analytical and in vivo dosing, the physical stability of the salt form is critical. The fumarate salt of O-acetylpsilocin forms a highly stable, non-hygroscopic crystalline lattice (e.g., bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate). Conversely, the hydrochloride (HCl) salt is highly hygroscopic, absorbing ambient moisture which can artificially inflate the API weight by approximately 7%, leading to systematic under-dosing if not rigorously controlled [1].
| Evidence Dimension | Moisture uptake and weight variance |
| Target Compound Data | Negligible moisture uptake (stable crystalline lattice) |
| Comparator Or Baseline | 4-AcO-DMT HCl: ~7% weight variance due to hygroscopicity |
| Quantified Difference | ~7% improvement in dose-weighing accuracy under ambient conditions |
| Conditions | Ambient laboratory handling and weighing |
Prevents batch-to-batch dosing errors caused by ambient moisture absorption during formulation and weighing.
Procuring psilocybin for large-scale studies is cost-prohibitive due to the complex phosphorylation chemistry required. O-Acetylpsilocin fumarate bypasses this bottleneck entirely. It can be synthesized via a highly efficient catalytic O-debenzylation and reductive acetylation of 4-benzyloxy-DMT, offering a much higher-yielding and scalable route compared to the multi-step synthesis of psilocybin [1].
| Evidence Dimension | Synthesis complexity and scalability |
| Target Compound Data | Facile 1-2 step reductive acetylation (high yield) |
| Comparator Or Baseline | Psilocybin: Complex, low-yield phosphorylation steps |
| Quantified Difference | Significant reduction in synthesis steps and associated procurement costs |
| Conditions | Industrial or laboratory-scale API synthesis |
Allows research organizations to procure a functional psilocin prodrug at a fraction of the cost of synthetic psilocybin.
When utilized as an in vivo prodrug, O-acetylpsilocin fumarate demonstrates a refined pharmacokinetic profile compared to psilocybin. Dosing 1.77 mg/kg of psilacetin fumarate yields central psilocin levels equivalent to a 1 mg/kg dose of psilocin. However, compared to equimolar doses of psilocybin, psilacetin fumarate results in modestly lower peripheral psilocin exposure, reducing the potential for peripheral 5-HT receptor-mediated off-target effects [1].
| Evidence Dimension | Peripheral psilocin exposure |
| Target Compound Data | Lower peripheral exposure at 1.77 mg/kg (equimolar to 1 mg/kg psilocin) |
| Comparator Or Baseline | Psilocybin: Higher peripheral psilocin exposure at equimolar doses |
| Quantified Difference | Statistically significant reduction in peripheral AUC for psilocin |
| Conditions | In vivo murine model (C57Bl6/J mice) |
Provides a cleaner pharmacological baseline for studying central nervous system effects without confounding peripheral toxicity or receptor activation.
Because O-acetylpsilocin fumarate resists the rapid oxidative degradation that plagues psilocin , it is the optimal choice for multi-month studies. Researchers can formulate stock solutions or solid doses without the risk of the API degrading into inactive quinoid byproducts over the course of the experiment.
The non-hygroscopic nature of the fumarate salt ensures consistent API weight during ambient handling [1]. This makes it vastly superior to the HCl salt for developing standardized capsules, tablets, or dry powder formulations, where moisture uptake would otherwise derail dose uniformity.
For laboratories requiring a reliable psilocin prodrug for high-throughput screening or large-scale murine models, this compound provides the same central efficacy as psilocybin but at a significantly lower procurement cost due to its streamlined synthesis route[2].
Due to its ability to deliver central psilocin with lower peripheral exposure than psilocybin [3], O-acetylpsilocin fumarate is the preferred tool compound for studies aiming to isolate central 5-HT2A receptor mechanisms while minimizing peripheral cardiovascular or gastrointestinal confounding variables.